Thionine

概要

説明

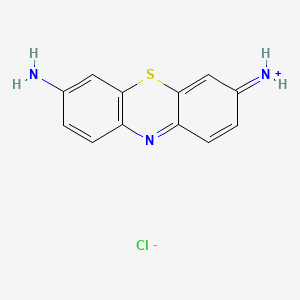

Thionine, also known as Lauth’s violet, is a heterocyclic compound that was first synthesized by Charles Lauth. It is commonly used as a dye and is structurally related to methylene blue, featuring a phenothiazine core. This compound is known for its strong staining properties and is widely used in biological staining .

準備方法

Synthetic Routes and Reaction Conditions: Thionine can be synthesized through various methods, including the oxidation of phenothiazine derivatives. One common method involves the reaction of phenothiazine with sulfuric acid and sodium dichromate, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of phenothiazine in the presence of an oxidizing agent such as sodium dichromate. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

化学反応の分析

Photochemical Reaction

One of the most significant reactions involving thionine is its photochemical reduction in the presence of light and iron(II) ions. The reaction can be represented as follows:

In this reaction:

-

Thio represents the oxidized form of this compound (purple).

-

ThioH₂ is the reduced form (colorless).

-

Iron(II) ions are oxidized to iron(III) ions during the process.

This reaction is reversible; when the light source is removed, the solution returns to its purple color, demonstrating an equilibrium state between the two forms of this compound .

Reaction Conditions

The reaction conditions significantly influence the behavior of this compound:

-

Light Source: The presence of light is crucial for initiating the reduction process.

-

Acidity: The reaction occurs more efficiently in acidic conditions, typically achieved by adding sulfuric acid .

Experimental Setup

To observe this reaction, an experimental setup can be designed as follows:

-

Prepare a solution containing this compound, iron(II) sulfate, and sulfuric acid.

-

Expose half of the solution to light while keeping the other half shaded.

-

Observe the distinct color change from purple to colorless on the illuminated side, while the shaded side remains purple .

-

Applications of this compound Reactions

The unique properties of this compound make it useful in various applications:

-

Analytical Chemistry: this compound can be used as an indicator due to its color change properties.

-

Biological Studies: Its ability to interact with biological molecules allows for applications in staining and visualization techniques.

-

Safety and Handling

While working with this compound and its reagents, safety precautions must be observed:

-

Sulfuric acid is highly corrosive; proper protective gear should be worn.

-

Iron(II) sulfate should be handled with care as it can be slightly toxic if ingested .

This compound exhibits fascinating chemical behavior through its reversible reactions under varying conditions, particularly influenced by light and acidity. Understanding these reactions not only enhances our knowledge of photochemistry but also opens avenues for practical applications in scientific research and industry.

科学的研究の応用

Electrochemical Sensors

Thionine in Biosensors

this compound has been extensively utilized in the development of electrochemical biosensors due to its excellent electrochemical properties. A notable application is in the creation of a This compound-graphene nanocomposite , which serves as a biocompatible matrix for double-stranded DNA. This composite was employed to construct an electrochemical chiral biosensor capable of sensing tryptophan enantiomers, demonstrating its effectiveness in chiral recognition and biosensing applications .

Immunosensors

this compound's role extends to immunosensors as well. For instance, a label-free electrochemical immunosensor using a poly(this compound)-gold composite was developed for the ultrasensitive detection of cytokeratin antigen 21-1 in human serum. This immunosensor exhibited a wide linear detection range and an ultralow detection limit, indicating its potential for clinical diagnostics .

Antimicrobial Applications

Thionins as Antimicrobial Agents

Thionins are a class of antimicrobial peptides predominantly found in plants. They exhibit significant antifungal activity and have been classified into various groups based on their cysteine content. Recent studies have shown that thionins isolated from Papaver somniferum demonstrate potent antimicrobial properties against fungi, suggesting their potential use in agricultural and pharmaceutical applications .

Redox Indicators

Fluorescent Redox Indicators

this compound serves as a fluorescent redox indicator, allowing researchers to monitor redox dynamics in biological systems. Its formal potential at pH 7 makes it suitable for studying thioredoxin redox states in live cells. The development of genetically encoded fluorescent biosensors incorporating this compound has enabled real-time monitoring of cellular redox changes .

Nanocomposite Materials

Functionalization of Carbon Nanofibers

this compound has been used to create stable nanocomposites with carbon nanofibers through non-covalent functionalization techniques. These this compound-carbon nanofiber composites exhibit enhanced catalytic activity and have been utilized to develop sensitive biosensors for ethanol detection, showcasing their utility in environmental monitoring and food safety .

Case Study 1: Electrochemical Immunosensor Development

| Parameter | Value |

|---|---|

| Detection Range | 100 ng/mL to 10 fg/mL |

| Detection Limit | 4.6 fg/mL |

| Sample Type | Human Serum |

| Consistency with ELISA | Yes |

Case Study 2: Antimicrobial Activity of Thionins

| Source Plant | Activity Against |

|---|---|

| Papaver somniferum | Fungi |

| Selaginella species | Bacteria |

Case Study 3: this compound-Graphene Nanocomposite

| Application | Description |

|---|---|

| Chiral Biosensor | Detection of Tryptophan |

| Methodology | Cyclic Voltammetry |

作用機序

Thionine exerts its effects primarily through its interaction with cellular membranes. It is known to bind to negatively charged phospholipids in cell membranes, leading to membrane permeabilization. This results in the leakage of cellular contents, including potassium and phosphate ions, proteins, and nucleotides . This compound’s ability to mediate electron transfer also plays a crucial role in its applications in microbial fuel cells .

類似化合物との比較

Thionine is structurally related to several other phenothiazine derivatives, including:

Methylene Blue: Both compounds share a phenothiazine core, but methylene blue has additional methyl groups on its amino groups.

Azure A, B, and C: These are intermediates formed during the oxidation of methylene blue and share structural similarities with this compound.

Uniqueness of this compound: this compound’s strong staining properties and its ability to mediate electron transfer make it unique among phenothiazine derivatives. Its applications in biological staining and microbial fuel cells highlight its versatility and importance in scientific research .

生物活性

Thionine is a member of the thionin family of antimicrobial peptides, primarily derived from various plant species. These peptides are characterized by their compact structure, which is crucial for their biological activity. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in medicine.

Thionins are small peptides, typically around 5 kDa, that exhibit significant antimicrobial activity. They are synthesized as larger precursors and undergo processing to yield the active form. The three-dimensional structure of thionins includes two alpha helices and two beta sheets, which are essential for their interaction with microbial membranes .

Mechanisms of Action:

- Membrane Disruption: Thionins interact with negatively charged phospholipids in microbial membranes, leading to increased membrane permeability and eventual lysis .

- Water Channel Formation: Some studies suggest that thionins can form water channels within membranes, facilitating the influx of water and disrupting membrane integrity .

- Cellular Toxicity: The binding of thionins to specific phospholipid domains can induce toxic effects in plant cells, demonstrating their dual role as both antimicrobial agents and potential plant defense molecules .

Antimicrobial Activity

Thionins exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their efficacy varies based on the specific type of thionin and the target organism.

| Type of Microorganism | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Strong inhibition | |

| Gram-negative bacteria | Moderate inhibition | |

| Fungi | Strong inhibition |

Case Studies

- Pyrularia Thionin (PT): A specific thionin isolated from Pyrularia pubera has shown promising results in inhibiting fungal growth. Research indicates that PT binds to phosphatidylserine in microbial membranes, leading to cell death . In vitro assays demonstrated significant antifungal activity against various pathogens.

- Barley Leaf Thionins: Studies involving barley leaf thionins revealed their ability to disrupt tobacco protoplasts and barley protoplasts, confirming their role as toxic agents against certain plant cells . This suggests a potential application in agricultural biopesticides.

- This compound-Doped Silica Films: Innovative research has explored the use of this compound in creating sensitive films for detecting hydrogen sulfide (H2S) gas. The films exhibited reversible fluorescence quenching when exposed to H2S, indicating a novel application in environmental monitoring .

Research Findings

Recent studies have focused on the structural modifications of thionins and their impact on biological activity:

- Iodination Effects: Limited iodination of thionins had negligible effects on their biological activity; however, prolonged iodination resulted in significant loss of hemolytic activity due to modifications at critical amino acid residues like Trp8 .

- Phospholipid Binding Sites: Research has identified specific amino acids essential for binding to phospholipids, particularly tyrosine at position 13, which is crucial for the antimicrobial action of thionins .

特性

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPBBTJXIKFICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883445 | |

| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-64-6 | |

| Record name | Thionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thionin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-diaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTT2SAT5H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。